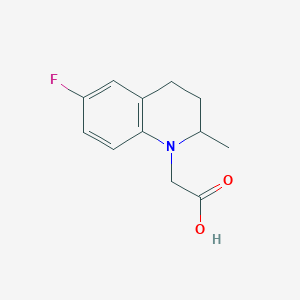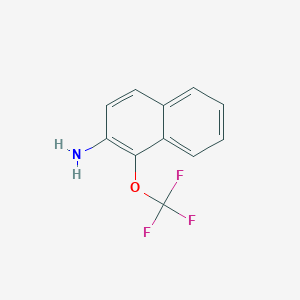![molecular formula C14H17N3 B11881571 1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)- CAS No. 646056-13-5](/img/structure/B11881571.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Diazaspiro[44]nonane, 7-(5-ethynyl-3-pyridinyl)- is a complex organic compound characterized by a spirocyclic structure containing nitrogen atoms and a pyridine ring with an ethynyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)- typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the pyridine ring and the ethynyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ethynyl and pyridine groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of 1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,7-Diazaspiro[4.4]nonane, 7-(5-fluoro-3-pyridinyl)-
- 1,7-Diazaspiro[4.4]nonane, 7-(5-ethoxy-3-pyridinyl)-
- 1,7-Diazaspiro[4.4]nonane, 7-(5-chloro-3-pyridinyl)-
Uniqueness
1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
646056-13-5 |
|---|---|
Molekularformel |
C14H17N3 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
7-(5-ethynylpyridin-3-yl)-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C14H17N3/c1-2-12-8-13(10-15-9-12)17-7-5-14(11-17)4-3-6-16-14/h1,8-10,16H,3-7,11H2 |
InChI-Schlüssel |
HUDDCCGNQQQGEE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CN=C1)N2CCC3(C2)CCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)






![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)




